molecular formula C10H7ClFNO3 B13637770 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid

Cat. No.: B13637770
M. Wt: 243.62 g/mol
InChI Key: CBLCAKKSMCCKQL-UHFFFAOYSA-N
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Description

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure with a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the corresponding indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro groups on the indole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid include other indole derivatives with different substitutions on the indole ring. Some examples are:

  • 2-(4-Bromo-7-fluoro-2-oxoindolin-3-yl)acetic acid
  • 2-(4-Chloro-7-methyl-2-oxoindolin-3-yl)acetic acid
  • 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)propionic acid

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C10H7ClFNO3

Molecular Weight

243.62 g/mol

IUPAC Name

2-(4-chloro-7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid

InChI

InChI=1S/C10H7ClFNO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15)

InChI Key

CBLCAKKSMCCKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1F)CC(=O)O)Cl

Origin of Product

United States

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